molecular formula C7H13NO3S B6151893 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione CAS No. 2171963-89-4

8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione

Cat. No. B6151893
CAS RN: 2171963-89-4
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione, also known as 8-oxa-1-thia-2-azaspiro[4.5]decane-1,1-dione, is an organic compound with a molecular formula of C8H14O2S. It is a colorless, viscous liquid that is slightly soluble in water and has a low boiling point. 8-oxa-1-thia-2-azaspiro[4.5]decane-1,1-dione is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione has a wide range of scientific research applications. It is used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a ligand for metal complexes, and as a catalyst for chemical reactions. Additionally, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione has been used as a model compound in studies of the structure and reactivity of organic compounds.

Mechanism of Action

The mechanism of action of 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules to form new bonds. Additionally, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione can act as an electron donor, donating electrons to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione are not well understood. However, it is believed that the compound may have antioxidant and anti-inflammatory properties. Additionally, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione in laboratory experiments is its low cost and ease of use. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione is highly toxic and should be handled with care.

Future Directions

In the future, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione could be used to develop new pharmaceuticals and agrochemicals, as well as to study the structure and reactivity of organic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential applications in biotechnology and medicine. Finally, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione could be used to develop new synthetic methods for the synthesis of organic compounds.

Synthesis Methods

8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione can be synthesized by a variety of methods. The most common method is the reaction of thiophene-2-carboxaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium hydroxide, to form 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione. The reaction can also be catalyzed by a variety of acids, such as sulfuric acid and hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione involves the reaction of a cyclic amine with a cyclic ketone in the presence of an oxidizing agent to form the spirocyclic compound.", "Starting Materials": [ "Cyclic amine (e.g. piperidine)", "Cyclic ketone (e.g. cyclohexanone)", "Oxidizing agent (e.g. m-chloroperbenzoic acid)" ], "Reaction": [ "Step 1: The cyclic amine is reacted with the cyclic ketone in the presence of a Lewis acid catalyst (e.g. BF3) to form an iminium ion intermediate.", "Step 2: The iminium ion intermediate is oxidized using an oxidizing agent (e.g. m-chloroperbenzoic acid) to form the spirocyclic compound.", "Step 3: The spirocyclic compound is isolated and purified using standard techniques (e.g. column chromatography)." ] }

CAS RN

2171963-89-4

Product Name

8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione

Molecular Formula

C7H13NO3S

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.